Cas no 1082503-79-4 (1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

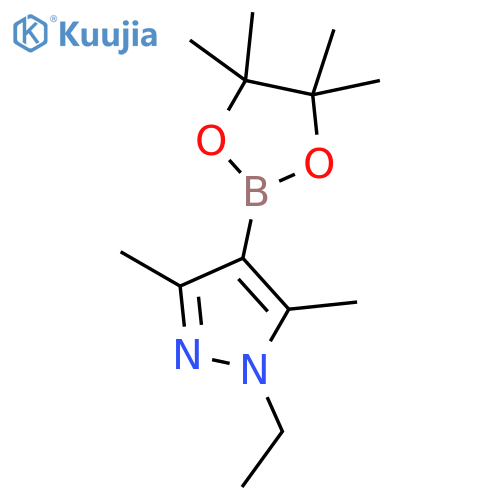

1082503-79-4 structure

商品名:1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS番号:1082503-79-4

MF:C13H23BN2O2

メガワット:250.144923448563

MDL:MFCD16659792

CID:827897

PubChem ID:53440242

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 1H-Pyrazole, 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- AK-38173

- ANW-59743

- CTK8B8239

- KB-12468

- PubChem18597

- QC-11026

- RP28894

- 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester

- 1654AA

- AB0047135

- 1H-Pyrazole,1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetram

- (1-Ethy

- 1-ethyl-3,5-dimethyl-4-(tetr

- 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester

- SY240388

- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester

- 1-ethyl-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- SB30518

- Z1336745239

- MFCD16659792

- (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester

- J-504604

- DA-15790

- SCHEMBL14868191

- CS-0152016

- 1082503-79-4

- AKOS016003819

- F11596

- DS-13597

- EN300-834044

- DTXSID70702443

-

- MDL: MFCD16659792

- インチ: 1S/C13H23BN2O2/c1-8-16-10(3)11(9(2)15-16)14-17-12(4,5)13(6,7)18-14/h8H2,1-7H3

- InChIKey: WCVMGDHLFGKAEC-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C(C([H])([H])[H])=NN(C([H])([H])C([H])([H])[H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 249.18899

- どういたいしつりょう: 250.1852581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.3

じっけんとくせい

- PSA: 36.28

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole セキュリティ情報

- 危害声明: H302-H315-H319-H335

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133770-250mg |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| Enamine | EN300-834044-5.0g |

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95.0% | 5.0g |

$652.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1007902-500mg |

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester |

1082503-79-4 | 95% | 500mg |

$610 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1007902-100mg |

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester |

1082503-79-4 | 95% | 100mg |

$255 | 2024-07-28 | |

| Ambeed | A269240-1g |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95% | 1g |

$270.0 | 2024-04-26 | |

| Enamine | EN300-834044-0.05g |

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95.0% | 0.05g |

$38.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1000714-5g |

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

1082503-79-4 | 95% | 5g |

$1900 | 2024-08-02 | |

| Chemenu | CM133770-100mg |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95+% | 100mg |

$109 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA107-200mg |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95+% | 200mg |

1221.0CNY | 2021-07-12 | |

| Ambeed | A269240-100mg |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1082503-79-4 | 95% | 100mg |

$61.0 | 2024-04-26 |

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1082503-79-4 (1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品

- 1036991-40-8(1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1082503-79-4)1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):243.0/962.0